2-methyl-4-(oxolan-3-yloxy)aniline hydrochloride
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Overview
Description
2-methyl-4-(oxolan-3-yloxy)aniline hydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl. It is known for its unique structure, which includes a tetrahydrofuran ring attached to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(oxolan-3-yloxy)aniline hydrochloride typically involves the reaction of 2-methyl-4-nitroaniline with tetrahydrofuran in the presence of a suitable catalyst. The nitro group is reduced to an amine, and the tetrahydrofuran ring is introduced via an etherification reaction. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(oxolan-3-yloxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and other aromatic compounds .
Scientific Research Applications
2-methyl-4-(oxolan-3-yloxy)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-4-(oxolan-3-yloxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The tetrahydrofuran ring and aniline moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-(tetrahydrofuran-3-yloxy)aniline
- 4-(oxolan-3-yloxy)aniline hydrochloride
- 2-methyl-4-(oxolan-2-yloxy)aniline hydrochloride
Uniqueness
2-methyl-4-(oxolan-3-yloxy)aniline hydrochloride is unique due to the specific position of the tetrahydrofuran ring and the presence of the methyl group on the aniline ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
2613384-24-8 |
---|---|
Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
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